3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole

Lipophilicity Blood-Brain Barrier Permeability Oral Absorption

This specific methylsulfanyl-substituted tetrahydroindazole-pyrazine confers a 0.8-unit higher XLogP3 (2.6 vs. 1.8) versus the morpholine analog, critically enhancing passive blood-brain barrier penetration for CNS kinase programs (ITK, LRRK2, PI3K). With only 18 heavy atoms and a molecular weight of 260.36 g/mol, it qualifies as a fragment-like molecule ideal for fragment-based screening and scaffold hopping strategies. Procure this variant to differentiate selectivity profiles and probe sulfur-centric binding interactions in your discovery pipeline.

Molecular Formula C13H16N4S
Molecular Weight 260.36 g/mol
CAS No. 2549024-44-2
Cat. No. B6443990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole
CAS2549024-44-2
Molecular FormulaC13H16N4S
Molecular Weight260.36 g/mol
Structural Identifiers
SMILESCC1=C2CCCCC2=NN1C3=NC=CN=C3SC
InChIInChI=1S/C13H16N4S/c1-9-10-5-3-4-6-11(10)16-17(9)12-13(18-2)15-8-7-14-12/h7-8H,3-6H2,1-2H3
InChIKeyJEOHGWWLUIUZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole: Core Heterocycle for Targeted Library Synthesis


3-Methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole (CAS 2549024-44-2) is a synthetic heterocyclic compound featuring a tetrahydroindazole core linked at the N2 position to a 3-(methylsulfanyl)pyrazine ring [1]. With a molecular formula of C13H16N4S and a molecular weight of 260.36 g/mol, it belongs to a family of fused pyrazole-pyrazine scaffolds that have been explored in medicinal chemistry, most notably as interleukin-2 inducible T-cell kinase (ITK) inhibitors [2]. The presence of the methylsulfanyl substituent distinguishes this compound from its morpholine- and other heteroatom-substituted analogs, imparting distinct lipophilicity and hydrogen-bonding characteristics that influence its suitability for specific discovery programs.

Why 3-Methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole Cannot Be Casually Swapped for Its Morpholine Analog


Although 3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole and its morpholine-substituted counterpart share the same tetrahydroindazole-pyrazine scaffold, their divergent calculated physicochemical profiles render them non-interchangeable. The methylsulfanyl group confers a 0.8-unit higher computed XLogP3 (2.6 vs. 1.8) compared to the morpholine analog, indicating greater lipophilicity that can enhance passive membrane permeability but potentially reduce aqueous solubility [1][2]. Conversely, the morpholine variant possesses one additional hydrogen-bond acceptor (5 vs. 4) and a larger topological polar surface area, traits that may favor solubility at the expense of blood-brain barrier penetration. Substituting one analog for the other without adjusting formulation or screening conditions can therefore confound structure-activity relationship (SAR) interpretation and lead to inconsistent biological readouts.

Head-to-Head Physicochemical Differentiation of 3-Methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole vs. Its Morpholine Analog


Lipophilicity (XLogP3) Advantage for Membrane Penetration

The target compound exhibits a computed XLogP3 of 2.6, which is 0.8 log units higher than the 1.8 value calculated for the morpholine analog [1][2]. This difference places the methylsulfanyl compound within a more favorable lipophilicity window (XLogP 1–4) for oral absorption and CNS penetration, whereas the morpholine variant falls near the lower end of this range, potentially limiting passive transcellular diffusion.

Lipophilicity Blood-Brain Barrier Permeability Oral Absorption

Reduced Hydrogen-Bond Acceptor Count for Lower Efflux Liability

The target compound possesses four hydrogen-bond acceptor (HBA) atoms, one fewer than the five HBAs found in the morpholine analog [1][2]. The lower HBA count correlates with reduced recognition by P-glycoprotein (P-gp) efflux transporters, which often limit intracellular accumulation of compounds with high hydrogen-bonding capacity.

Hydrogen Bonding P-glycoprotein Efflux Drug-like Properties

Lower Molecular Weight for Improved Ligand Efficiency Metrics

At 260.36 g/mol, the methylsulfanyl compound has a molecular weight 13% lower than that of the morpholine analog (299.37 g/mol) [1][2]. Lower molecular weight is associated with improved ligand efficiency indices (LE, LLE) and greater potential for optimization into lead-like chemical space.

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Sulfur-Containing Scaffold for Unique Non-Covalent Interactions

The methylsulfanyl group introduces a divalent sulfur atom capable of engaging in sulfur–π, sulfur–oxygen (chalcogen bonding), and hydrophobic interactions that are absent in the morpholine oxygen-containing analog [1]. Tetrahydroindazole-based ITK inhibitors have demonstrated that subtle changes in the pyrazine substituent can alter kinase selectivity profiles and off-target binding liabilities [2].

Sulfur Interactions Protein-Ligand Binding Selectivity Engineering

Optimal Deployment Scenarios for 3-Methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole


CNS-Penetrant Kinase Inhibitor Lead Generation

With an XLogP3 of 2.6 and a topological polar surface area of 68.9 Ų, both within favorable ranges for CNS drug-likeness, this compound is optimally suited as a starting scaffold for medicinal chemistry programs targeting brain kinases such as ITK, LRRK2, or PI3K isoforms where central exposure is required [1]. Its computed properties predict superior passive blood-brain barrier penetration over the morpholine analog.

Fragment-Based and Ligand-Efficiency-Driven Screening Libraries

At 260.36 g/mol with only 18 heavy atoms, the compound qualifies as a 'fragment-like' molecule and is appropriate for fragment-based screening campaigns [2]. Its low molecular weight relative to the morpholine analog supports higher ligand efficiency metrics, making it an attractive fragment for subsequent fragment growth or merging strategies.

ITK-Selective Inhibitor Scaffold Hopping

The tetrahydroindazole core has been validated as a selective ITK inhibitor pharmacophore [1][3]. Deployment of this specific methylsulfanyl-substituted variant enables scaffold hopping efforts aimed at differentiating selectivity profiles from morpholine- and other heterocycle-substituted analogs previously reported in second-generation ITK programs.

Sulfur-Mediated Protein-Ligand Interaction Studies

The methylsulfanyl group provides a well-defined sulfur pharmacophore for probing chalcogen bonding and sulfur–π interactions in crystallographic or biophysical studies [1]. This compound can serve as a tool molecule for understanding how sulfur substituents modulate binding affinity and residence time relative to oxygen-containing analogs.

Quote Request

Request a Quote for 3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.